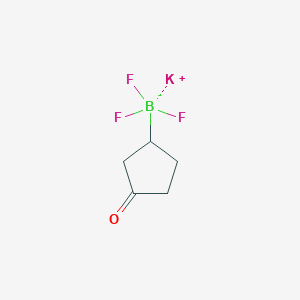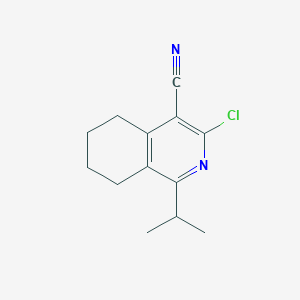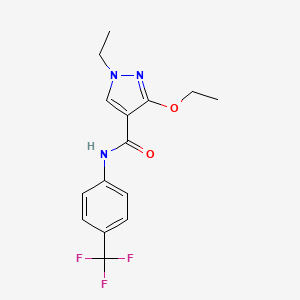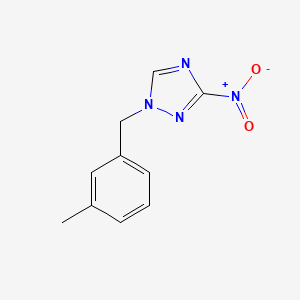
3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18CLNO2 and a molecular weight of 195.69 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: OCCCN1CCCOCC1.Cl . This notation provides a way to represent the structure using ASCII strings. In this case, it shows that the molecule contains a seven-membered oxazepane ring with a hydroxyl (-OH) and a chloride ion (Cl-) attached .Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride and its derivatives have been studied extensively in the field of synthetic chemistry and biological activities. The synthesis of heterocyclic compounds, including 1,4-oxazepines, is a topic of interest due to their potential biological activities. For instance, a phosphine-mediated method has been developed for constructing 1,4-oxazepines, offering a promising route to synthetically useful as well as biologically active heterocycles under mild conditions. This method may be exploited for the preparation of interesting chiral ligands (François-Endelmond et al., 2010).
1,4-Oxazepanes fused with 1,6-anhydro-β-D-hexopyranoses have also been synthesized, showing the versatility of this compound in generating structurally diverse molecules. These syntheses involve several steps, starting from 1,6:3,4-dianhydro-2-O-tosyl-β-D-galactopyranose and proceeding through various intermediates to yield complex structures like 3-amino-1,6-anhydro-3-deoxy-3-N,4-O-(propane-1,3-diyl)-β-D-altropyranose (Trtek et al., 2004).
Spectroscopic Studies and Molecular Organization
Spectroscopic studies on compounds related to this compound reveal insights into their molecular organization. For example, spectroscopic studies of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol show that the molecular organization of the compound is altered in different solvents and at different concentrations. These findings highlight the complex interactions and behavior of such compounds in various environments, which can be crucial for understanding their potential applications in scientific research (Matwijczuk et al., 2018).
Synthesis and Pharmacological Evaluation
The compound and its derivatives have also been explored for pharmacological applications. For instance, some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for antidepressant activities using Porsolt’s behavioral despair (forced swimming) test on albino mice, and for antianxiety activity using the plus maze method. This demonstrates the potential therapeutic applications of derivatives of this compound in mental health (Kumar et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
3-(1,4-oxazepan-4-yl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-6-1-3-9-4-2-7-11-8-5-9;/h10H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYZDUPUDOFCOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)








![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
